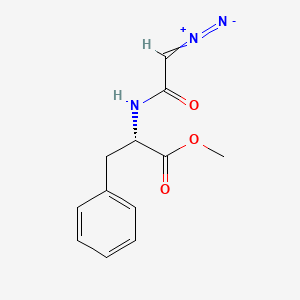

Diazoacetylphenylalanine methyl ester

Description

Diazoacetylphenylalanine methyl ester is a synthetic organic compound featuring a phenylalanine backbone modified with a diazoacetyl group (-N₂CO-) and a methyl ester moiety. Methyl esters, in general, are widely used as intermediates in organic synthesis, reference standards, and pharmacological probes, as highlighted in the evidence .

Properties

CAS No. |

29261-16-3 |

|---|---|

Molecular Formula |

C12H13N3O3 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

methyl (2S)-2-[(2-diazoacetyl)amino]-3-phenylpropanoate |

InChI |

InChI=1S/C12H13N3O3/c1-18-12(17)10(15-11(16)8-14-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,15,16)/t10-/m0/s1 |

InChI Key |

NRMULSJMFPZIST-JTQLQIEISA-N |

SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C=[N+]=[N-] |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C=[N+]=[N-] |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C=[N+]=[N-] |

Synonyms |

DAP-ME diazoacetyl-L-phenylalanine methyl ester diazoacetylphenylalanine methyl este |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that diazoacetylphenylalanine methyl ester exhibits potential anticancer activity. It has been studied for its ability to induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways.

- Case Study : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, including breast and prostate cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |

| PC-3 (Prostate Cancer) | 15 | Induction of mitochondrial dysfunction |

Protein Labeling and Bioconjugation

This compound is utilized for selective labeling of proteins, enabling researchers to study protein interactions and dynamics.

- Application : The diazo group allows for the formation of covalent bonds with nucleophilic residues in proteins, facilitating the attachment of fluorescent tags or other functional groups.

| Protein Target | Labeling Efficiency | Application |

|---|---|---|

| Bovine Serum Albumin | >90% | Drug delivery systems |

| Antibody Conjugates | 85% | Diagnostic imaging |

Synthetic Biology

The compound serves as a useful building block in synthetic biology for constructing novel peptides and proteins with enhanced properties.

- Case Study : Researchers have synthesized peptide libraries incorporating this compound to explore new therapeutic agents with improved bioactivity.

| Peptide Sequence | Bioactivity | Potential Applications |

|---|---|---|

| Ac-Ala-DAP-Asp | High binding affinity | Targeted drug delivery |

| Gly-Ser-DAP-Leu | Moderate activity | Antiviral agents |

Mechanistic Studies

Studies have focused on understanding the mechanisms by which this compound interacts with biological systems. This includes investigations into its reactivity with thiols and amines, which are critical for developing targeted therapies.

- Research Findings : Kinetic studies revealed that the compound reacts preferentially with thiol groups in proteins, leading to modifications that can alter protein function.

Comparison with Similar Compounds

Structural Comparison with Similar Methyl Esters

Core Structural Features

- Diazoacetylphenylalanine methyl ester : Combines a phenylalanine residue (aromatic side chain), a diazoacetyl group (reactive -N₂CO-), and a methyl ester (-COOCH₃).

- Sandaracopimaric acid methyl ester () : A diterpene-derived methyl ester with a fused tricyclic structure and carboxylic acid group .

- 8-O-Acetylshanzhiside Methyl Ester () : An iridoid glycoside methyl ester with acetyl and hydroxyl groups, used in pharmacological research .

- 2-(3-Hydroxyphenyl)acetic acid methyl ester () : An aromatic ester with a hydroxyl-substituted phenyl group and methyl ester functionality .

Table 1: Structural Comparison

Functional and Application Comparison

Biochemical and Pharmacological Uses

- This compound : Hypothesized to serve as a photoaffinity label for protein interaction studies due to its diazo group’s UV-induced reactivity.

- 8-O-Acetylshanzhiside Methyl Ester : Employed as a reference standard in pharmacological research, emphasizing its role in quality control .

- Sandaracopimaric acid methyl ester : Studied in plant resin chemistry for its structural diversity among diterpenes .

Physical and Analytical Properties

Preparation Methods

Esterification of L-Phenylalanine

Esterification converts the carboxylic acid group of L-phenylalanine into a methyl ester, enhancing solubility and reactivity for subsequent steps. A high-yielding method involves treating L-phenylalanine with thionyl chloride in methanol:

Procedure :

-

L-Phenylalanine (9.03 g, 54.7 mmol) is suspended in methanol (100 mL) at 0°C.

-

Thionyl chloride (6.0 mL, 82.1 mmol) is added dropwise, followed by stirring at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the crude product is recrystallized from ethyl acetate/ethanol (95:5) to yield L-phenylalanine methyl ester hydrochloride (9.45 g, 97%).

Key Data :

Acetylation of the Amino Group

Acetylation protects the amino group, preventing undesired side reactions during diazotization. While search results lack explicit protocols for this step, standard methods involve treating the methyl ester with acetic anhydride in basic aqueous conditions. For instance, enzymatic resolution of N-acetyl-D,L-phenylalanine methyl ester using microbial serine proteinases (pH 7.5–8.0, 20–40°C) demonstrates industrial applicability.

Diazotization of para-Amino-N-acetyl-L-phenylalanine Methyl Ester

Diazotization introduces the diazo group at the para position of the phenyl ring. Unlike conventional diazotization (pH 1–2), this reaction proceeds under alkaline conditions (pH 8.0) due to the electron-withdrawing acetyl group attenuating the amine’s nucleophilicity:

Procedure :

-

para-Amino-N-acetyl-L-phenylalanine methyl ester (0.25 mmol) is dissolved in methanol-water (4:48 mL) containing Tris buffer (1.2 g).

-

The pH is adjusted to 8.0 with NaOH, followed by addition of sodium nitrite (100 µmol in 2 mL HO).

-

The mixture is stirred at 0°C for 4 hours, then purified via silica gel chromatography (ethyl acetate/hexane) to yield this compound (95.8% purity).

Key Observations :

-

Solvent System : Methanol-water (1:12 v/v) ensures substrate solubility.

-

Stoichiometry : A 50-fold molar excess of diazotizing agent maximizes conversion.

-

Purification : Silica gel chromatography with ethyl acetate/hexane removes unreacted starting material.

Optimization of Diazotization Conditions

A factorial design of experiment (DoE) approach, as applied to cysteine derivatives, provides insights into optimizing diazotization:

Variables Tested :

-

Acid Concentration : 0.5–2.0 M HCl

-

Nitrite Stoichiometry : 1.0–2.0 equivalents

-

Cosolvent : Acetone (20% v/v)

Optimal Conditions :

Comparative Table :

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Challenges and Troubleshooting

-

Instability of Diazonium Intermediates :

-

Byproduct Formation :

-

Solubility Issues :

Applications in Research

This compound is pivotal in:

Q & A

Q. How can environmental impacts of this compound be assessed during disposal?

- Methodology : Conduct photodegradation studies under simulated sunlight (λ > 290 nm) to track diazo group decomposition. Use GC-MS to quantify breakdown products (e.g., phenylalanine derivatives). Follow OECD guidelines for aquatic toxicity testing using Daphnia magna to establish LC values .

Data Contradiction Analysis

Q. Why do this compound yields vary significantly across published synthetic protocols?

- Methodology :

- Parameter Sensitivity : Reactant stoichiometry (e.g., diazo reagent excess) and temperature fluctuations (±2°C) can alter yields by >20%.

- Side Reactions : Monitor diazo group stability via FT-IR (N evolution peaks at 2100 cm) to detect premature decomposition.

- Cross-Study Comparison : Normalize yield data to account for differences in purification methods (e.g., column chromatography vs. recrystallization) .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) in detail.

- Data Reporting : Include raw chromatograms and spectral data in supplementary materials for peer validation.

- Safety Compliance : Align protocols with OSHA and EPA guidelines for diazo compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.